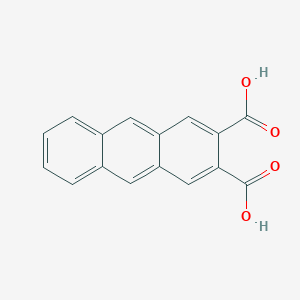

Anthracene-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKVCZAPFYNZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486865 | |

| Record name | 2,3-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10210-28-3 | |

| Record name | 2,3-Anthracenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation of Anthracene 2,3 Dicarboxylic Acid Derivatives

Established Synthetic Routes to Anthracene-2,3-dicarboxylic Acid and Precursors

The synthesis of this compound can be approached through several strategic pathways, primarily involving the oxidation of suitable anthracene (B1667546) precursors or the construction of the anthracene core via cycloaddition reactions.

Oxidation Pathways for this compound Synthesis

A conventional and direct method for the synthesis of this compound involves the oxidation of 2,3-dimethylanthracene. nih.gov This reaction is analogous to the well-established oxidation of 2,3-dimethylnaphthalene (B165509) to 2,3-naphthalenedicarboxylic acid using oxidizing agents like sodium dichromate. nih.gov The success of this method hinges on the availability and stability of the dimethyl-substituted anthracene precursor.

Another oxidative approach involves the conversion of other functional groups on the anthracene ring. For instance, the oxidation of anthracene-2,3-dicarbaldehyde can yield the corresponding dicarboxylic acid. While less direct, this pathway is relevant when the dialdehyde (B1249045) is a more accessible starting material.

It is important to note that the oxidation of the anthracene core itself can lead to different products depending on the reaction conditions and the oxidizing agents used. For example, the oxidation of anthracene can yield anthraquinone (B42736). nih.govacs.org Therefore, regioselective synthesis of the desired dicarboxylic acid often necessitates starting with a pre-functionalized anthracene derivative.

Diels-Alder Strategies for Anthracene Dicarboxylic Acid Formation

The Diels-Alder reaction, a powerful tool in organic synthesis for the construction of six-membered rings, provides an alternative strategy for accessing the anthracene framework. nih.gov This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. nih.gov While anthracene itself can act as a diene, its reactivity is somewhat diminished due to the aromatic stabilization of the central ring. mnstate.edu

A common application of this strategy involves the reaction of anthracene with a suitable dienophile, such as maleic anhydride (B1165640), in a high-boiling solvent like xylene. mnstate.eduwikipedia.org This reaction forms an adduct, 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride, which can be subsequently hydrolyzed to yield a dicarboxylic acid derivative. wikipedia.org Although this specific example leads to a derivative functionalized at the 9 and 10 positions, the principles of the Diels-Alder reaction can be adapted with appropriately substituted dienes and dienophiles to target the 2,3-dicarboxylic acid isomer. The synthetic reliability and atom economy of the Diels-Alder reaction make it an attractive approach for creating complex cyclic systems. nih.gov

Mechanochemical Approaches for Polyaromatic Hydrocarbon Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field that offers solvent-free and often more sustainable synthetic routes. While specific mechanochemical syntheses for this compound are not extensively documented in the provided search results, the general principles are applicable to the synthesis of polycyclic aromatic hydrocarbon (PAH) derivatives. researchgate.netwikipedia.org These methods can potentially offer advantages in terms of reaction times, yields, and environmental impact. The synthesis of various PAHs has been achieved through methods like palladium-catalyzed annulation reactions, demonstrating the potential for building complex aromatic systems from smaller fragments. rsc.org

Derivatization and Functionalization Strategies of this compound

The two carboxylic acid groups of this compound are key to its utility as a building block, allowing for a variety of chemical transformations to produce more complex molecules with tailored properties.

Esterification of this compound

Esterification is a fundamental transformation of carboxylic acids, and this compound can be readily converted to its corresponding esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. youtube.comyoutube.com This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used. youtube.com

For instance, the reaction of this compound with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid would yield the corresponding dimethyl or diethyl ester. researchgate.net These ester derivatives, such as diethyl anthracene-2,3-dicarboxylate, can serve as important intermediates for further synthetic modifications. nih.gov Catalysts like TiO(acac)2 have also been shown to be effective for the direct esterification of carboxylic acids with alcohols. nih.gov

Table 1: Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| Acetic Acid | Ethanol | Acid Catalyst | Ethyl Acetate |

| Benzoic Acid | Methanol | Acid Catalyst | Methyl Benzoate |

| This compound | Ethanol | Acid Catalyst | Diethyl anthracene-2,3-dicarboxylate |

Conversion to Anthracene-2,3-dicarbaldehydes

The carboxylic acid functional groups of this compound can be reduced to form anthracene-2,3-dimethanol. A near-quantitative yield for this reduction has been demonstrated using a borane-THF complex. nih.gov This diol can then be oxidized to produce anthracene-2,3-dicarbaldehyde. nih.gov

Alternatively, a multi-step synthetic plan can be envisioned starting from the dicarboxylic acid or its ester. For example, the diacid can be converted to the corresponding diacyl chloride, which can then be reduced to the dialdehyde using a suitable reducing agent. This conversion provides access to the versatile dialdehyde, which can participate in a wide range of subsequent reactions. nih.govresearchgate.net The synthesis of acene-2,3-dicarbaldehydes, including the anthracene derivative, is of interest for the development of functional molecules and materials. nih.gov

Introduction of Other Functional Groups onto Anthracene-Dicarboxylic Acid Scaffolds

The strategic introduction of diverse functional groups onto the this compound framework is a key area of research, enabling the synthesis of novel molecules with tailored electronic, optical, and chemical properties. These modifications transform the basic dicarboxylic acid scaffold into versatile building blocks for advanced materials and molecular systems. The existing carboxylic acid groups can either be transformed or serve as directing groups for the functionalization of the anthracene core.

A significant approach to functionalization involves the reduction of the carboxylic acid groups. For instance, this compound can be reduced to anthracene-2,3-dimethanol. nih.gov This transformation from a dicarboxylic acid to a diol opens up new avenues for derivatization, such as the subsequent oxidation to form anthracene-2,3-dicarbaldehyde. nih.gov These aldehyde-functionalized anthracenes are valuable precursors for creating more complex molecular architectures through reactions like Grignard additions and aldol (B89426) condensations. nih.gov

Another important strategy involves the conversion of the dicarboxylic acid to an anhydride, which can then be reacted with various nucleophiles to introduce new functionalities. For example, 9,10-dimethyl-2,3-anthracenedicarboxylic anhydride serves as a starting point for synthesizing fluorescent and chemiluminescent probes. clockss.org Reaction of this anhydride with propylamine (B44156) yields an N-propyl-substituted carboximide. clockss.org Subsequent bromination of the methyl groups at the 9 and 10 positions with N-bromosuccinimide (NBS) creates reactive sites for further modification, such as the introduction of dipicolylaminomethyl receptors to create sensors for metal cations. clockss.org

The Diels-Alder reaction is another powerful tool for constructing functionalized this compound derivatives. This cycloaddition reaction allows for the creation of complex, three-dimensional structures. For instance, derivatives of 9,10-diphenylthis compound have been synthesized through the Diels-Alder reaction of 1,3-diphenylisobenzofuran (B146845) with various dienophiles, followed by an aromatization step. researchgate.net

The functionalization is not limited to the carboxylic acid groups themselves but can also extend to the aromatic backbone of the anthracene unit. While direct C-H functionalization on this compound is less explored, related studies on other anthracene carboxylic acids, such as the rhodium(III)-catalyzed dehydrogenative cyclization of 9-anthracenecarboxylic acids, suggest potential pathways for direct ring functionalization. researchgate.net Furthermore, functionalizing the corresponding anthraquinone before its reduction offers an alternative route to 2,3-disubstituted anthracenes. beilstein-journals.org

These synthetic methodologies highlight the versatility of the this compound scaffold, allowing for the introduction of a wide array of functional groups, including alcohols, aldehydes, imides, and complex receptor moieties.

Research Findings on Functional Group Introduction

| Starting Material | Reagents | Functional Group Introduced | Product | Reference |

|---|---|---|---|---|

| This compound | Borane-THF | Hydroxymethyl (-CH₂OH) | Anthracene-2,3-dimethanol | nih.gov |

| Anthracene-2,3-dimethanol | IBX (2-Iodoxybenzoic acid) | Aldehyde (-CHO) | Anthracene-2,3-dicarbaldehyde | nih.gov |

| 9,10-Dimethyl-2,3-anthracenedicarboxylic anhydride | Propylamine | N-propyl carboximide | N-Propyl-9,10-dimethyl-2,3-anthracenedicarboximide | clockss.org |

| N-Propyl-9,10-dimethyl-2,3-anthracenedicarboximide | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Bromomethyl (-CH₂Br) | N-Propyl-9,10-bis(bromomethyl)-2,3-anthracenedicarboximide | clockss.org |

| 1,3-Diphenylisobenzofuran and a dienophile | Diels-Alder reaction followed by aromatization | Diphenyl and dicarboxylate substituents | 9,10-Diphenylthis compound derivative | researchgate.net |

Advanced Spectroscopic and Electronic Characterization of Anthracene 2,3 Dicarboxylic Acid Systems

Photophysical Properties of Anthracene-2,3-dicarboxylic Acid Isomers

The addition of carboxylic acid groups to the anthracene (B1667546) ring perturbs the electronic transitions, leading to distinct photophysical properties among the different isomers. colab.wsresearchgate.net These differences are observable in their absorption and emission spectra, as well as their excited-state lifetimes.

The steady-state absorption and emission spectra of ADCA isomers are sensitive to the substitution pattern, which influences the electronic communication between the carboxylic acid groups and the anthracene core. For instance, in a solvent like tetrahydrofuran (B95107) (THF), 2,6-ADCA exhibits well-defined, vibronically structured absorption and emission bands that resemble the parent anthracene molecule, although they are bathochromically (red-shifted) shifted. scispace.com In contrast, the absorption spectrum of 1,4-ADCA is broad with only subtle structural features, and its emission is similarly broad and structureless. scispace.com The 9,10-ADCA isomer presents a structured absorption band similar to anthracene, but its emission is broad and diffuse. scispace.com

These spectral differences arise from how the carboxylic acid groups affect the geometry and electronic distribution in the ground and excited states. Both the absorption and emission spectra for all studied ADCA derivatives are red-shifted compared to unsubstituted anthracene. scispace.com

Table 1: Absorption and Emission Maxima of ADCA Isomers in THF

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Anthracene | 355, 374 | 382, 403, 427 | 208 scribd.com |

| 2,6-ADCA | 387, 409 | 419, 443, 470 | 584 scribd.com |

| 1,4-ADCA | 360, 370 (shoulders) | 489 | - |

| 9,10-ADCA | 368, 387, 409 | 483 | - |

Data sourced from studies on ADCA isomers in THF. scispace.com

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state. The fluorescence lifetime (τf) is a measure of how long the molecule remains in its excited state before returning to the ground state via fluorescence. For ADCA isomers, these lifetimes are influenced by factors such as solvent polarity and the protonation state of the carboxylic acid groups. scispace.com

In neutral solutions, the fluorescence lifetimes of the ADCA isomers are generally on the order of several nanoseconds and are largely independent of the solvent's polarity. scispace.com For example, the lifetime of 2,6-ADCA in THF is reported to be 9.3 ns, which is significantly longer than that of anthracene in the same solvent (4.9 ns). scribd.com However, under basic conditions where the carboxylic acids are deprotonated, the lifetimes become considerably shorter. scispace.com Time-Correlated Single Photon Counting (TCSPC) is a key technique used to measure these emission lifetimes with high precision. colab.wspsu.edu

The position of the carboxylic acid substituents has a profound effect on the molecule's geometry and, consequently, its electronic transitions. colab.wsresearchgate.net Density functional theory (DFT) calculations have shown that for 1,4-ADCA and 2,6-ADCA, the lowest-energy ground-state structures have the carboxylic acid groups lying in the same plane as the anthracene ring (dihedral angle θ = 0°). colab.wsresearchgate.net This planarity is largely maintained in the excited state, allowing for significant resonance interaction. scispace.com

In stark contrast, the 9,10-ADCA isomer experiences significant steric hindrance, forcing the carboxylic acid groups out of the plane of the anthracene ring. In the ground state, the dihedral angle is calculated to be 56.6°. colab.wsresearchgate.net Upon excitation, this angle decreases to 27.7° as the molecule undergoes a significant geometric change, which also involves a puckering of the anthracene core. colab.wsresearchgate.net This excited-state relaxation is a key reason for its broad, structureless emission. scispace.com

For the This compound isomer, one can infer its likely behavior. The substitution along the short axis at adjacent positions (2 and 3) would likely lead to a planar or near-planar arrangement of the carboxylic acid groups with the anthracene ring, similar to the 2,6-isomer, to maximize conjugation. Therefore, it would be expected to exhibit structured absorption and emission spectra. The proximity of the two acid groups might also facilitate intermolecular or intramolecular hydrogen bonding, which could introduce additional complexity to its photophysical behavior.

Excited-State Behavior and Dynamics of Anthracene-Dicarboxylic Acids

The behavior of ADCA molecules after absorbing light is dictated by the interplay of their structure, protonation state, and interactions with the surrounding environment.

The protonation state of the carboxylic acid groups dramatically alters the excited-state properties of all ADCA isomers. colab.wsresearchgate.net In neutral or acidic solutions, the molecules exist in their protonated form. However, in basic solutions, the carboxylic acids deprotonate to form carboxylates. This change has a marked effect on the absorption and emission spectra.

In basic dimethylformamide (DMF), all three studied isomers (1,4-, 2,6-, and 9,10-ADCA) display anthracene-like vibronic structure in their absorption spectra. scispace.com The emission of 2,6-ADCA becomes more structured in basic solution compared to acidic solution. scispace.com Most strikingly, while 9,10-ADCA has a broad, diffuse emission in acidic DMF, it gains a clear, anthracene-like vibronic structure in basic DMF. scispace.com This suggests that deprotonation to the carboxylate form prevents the dramatic geometric relaxation that occurs in the protonated excited state of 9,10-ADCA. Conversely, the emission of 1,4-ADCA remains broad and structureless regardless of the protonation state, indicating that its excited-state geometry is inherently different. scispace.com This enhanced acidity in the excited state is a known phenomenon for some aromatic acids, termed photoacidity. rsc.org

Intermolecular interactions with the solvent or between adjacent ADCA molecules can significantly affect emission. While the absorption and emission maxima of parent anthracene are largely independent of solvent polarity, this is not always the case for its dicarboxylic acid derivatives. scispace.com

The emission maximum of 1,4-ADCA, for example, shows a bathochromic (red) shift as solvent polarity increases, moving from 489 nm in THF to 497 nm in the more polar dimethylacetamide (DMA). scispace.com This indicates a more polar excited state than ground state for this isomer. In contrast, the emission of 2,6-ADCA is not significantly affected by solvent polarity. scispace.com

At higher concentrations or in the solid state, intermolecular π-π stacking interactions can occur between the planar anthracene cores. mdpi.com These interactions can lead to the formation of excimers (excited-state dimers), which typically emit at lower energies (longer wavelengths) and result in broad, structureless emission bands. Appropriate molecular design, such as adding bulky substituents, can suppress these quenching interactions and enhance fluorescence. mdpi.comrsc.org For ADCA molecules, intermolecular hydrogen bonding between the carboxylic acid groups is also a possible interaction that can influence aggregation and emission properties.

Polarization of Electronic Transitions in Anthracene-Dicarboxylic Acid Derivatives

The electronic absorption and emission properties of anthracene and its derivatives are governed by transitions between different electronic states, primarily the ground state (S₀) and the first two excited singlet states, ¹Lₐ and ¹Lₑ. These transitions are characterized by their energy, intensity (oscillator strength), and polarization, which refers to the orientation of the transition dipole moment within the molecular framework. The substitution of the anthracene core with functional groups, such as carboxylic acids, can significantly perturb these electronic transitions.

The parent anthracene molecule possesses D₂h symmetry, and its electronic transitions are polarized along specific molecular axes. The lowest energy absorption band (¹Lₐ) is polarized along the short axis of the molecule, while the subsequent, more intense ¹Lₑ band is polarized along the long axis. The introduction of substituents can alter this behavior by modifying the electronic distribution and symmetry of the molecule.

Research on various anthracene-dicarboxylic acid isomers has demonstrated that the position of the carboxylic acid groups has a pronounced effect on the electronic transitions along the longitudinal and transverse axes of the anthracene core. researchgate.netrsc.orgnih.gov While direct experimental data on the polarization of electronic transitions for this compound is limited in publicly available literature, a comprehensive understanding can be derived from computational studies and experimental findings for other isomers.

A systematic investigation into the excited-state properties of 1,4-, 2,6-, and 9,10-anthracene dicarboxylic acids (ADCAs) revealed that the addition of carboxylic acid groups perturbs the electronic transitions to varying degrees depending on their position. researchgate.netnih.gov Density functional theory (DFT) calculations have shown that for 1,4-ADCA and 2,6-ADCA, the carboxylic acid groups are predicted to be coplanar with the anthracene ring in the ground state, which allows for significant electronic interaction. researchgate.netnih.gov

Theoretical studies on a range of substituted anthracenes have provided a framework for predicting how different substitution patterns affect the electronic transitions. rsc.org It has been shown that the oscillator strength of the ¹Lₐ transition is enhanced when substituents are placed along the short axis of the anthracene molecule. Conversely, substitution along the long axis tends to increase the intensity of the ¹Lₑ transition.

For this compound, the carboxylic acid groups are positioned along the short axis of the anthracene core. Based on the established principles, this substitution pattern is expected to primarily influence the ¹Lₐ transition. The electron-withdrawing nature of the carboxylic acid groups would likely lead to a red-shift (a shift to longer wavelengths) of the ¹Lₐ band and an increase in its oscillator strength. This is because the substituents are aligned with the direction of the transition dipole moment for this particular electronic transition.

The following table summarizes the calculated effects of different substitution patterns on the lowest-lying singlet excited states of anthracene, providing a basis for understanding the expected behavior of the 2,3-isomer.

| Substitution Pattern | Affected Transition | Predicted Effect on Oscillator Strength | Predicted Effect on Excitation Energy |

|---|---|---|---|

| 1- (Long-axis) | ¹Lₑ | Increase | Red-shift |

| 2- (Short-axis) | ¹Lₐ | Increase | Red-shift |

| 9- (Short-axis) | ¹Lₐ | Increase | Red-shift |

| 1,4- (Long-axis) | ¹Lₑ | Significant Increase | Significant Red-shift |

| 2,6- (Short-axis) | ¹Lₐ | Significant Increase | Significant Red-shift |

| 2,3- (Short-axis) | ¹Lₐ | Expected Increase | Expected Red-shift |

This table is generated based on the principles outlined in theoretical studies of substituted anthracenes. The effects for this compound are inferred from these principles.

Furthermore, the photophysical properties of different ADCA isomers in various solvents provide insight into the nature of their excited states. For instance, 1,4-ADCA and 9,10-ADCA exhibit large Stokes shifts compared to anthracene, indicating significant geometric rearrangement in the excited state. scispace.com In contrast, 2,6-ADCA shows a Stokes shift that is only slightly larger than that of anthracene, suggesting a more rigid structure in the excited state. scispace.com The behavior of this compound would likely be influenced by the degree of planarization of the carboxylic acid groups relative to the anthracene ring in both the ground and excited states.

| Compound | Absorption λmax (nm) in THF | Emission λmax (nm) in THF | Stokes Shift (cm⁻¹) in THF | Fluorescence Lifetime (ns) in THF |

|---|---|---|---|---|

| Anthracene | 376 | 384 | 208 | 4.9 ± 0.1 |

| 1,4-ADCA | 396 | 489 | 4803 | - |

| 2,6-ADCA | 409 | 419 | 584 | - |

| 9,10-ADCA | 395 | 455 | 3667 | - |

Data for 1,4-, 2,6-, and 9,10-ADCA from La-Belle et al. (2017). scispace.com The fluorescence lifetime for the dicarboxylic acid derivatives was noted to be considerably longer than that of anthracene. scispace.com

Computational Chemistry Insights into Anthracene 2,3 Dicarboxylic Acid Structure and Reactivity

Density Functional Theory (DFT) Investigations of Ground-State Geometries

Dihedral Angle Analysis of Carboxylic Acid Groups

A key geometric parameter in substituted aromatic systems is the dihedral angle between the plane of a substituent group and the aromatic ring. In anthracene-dicarboxylic acids, this angle, formed by the carboxylic acid (-COOH) groups relative to the anthracene (B1667546) plane, dictates the extent of electronic conjugation and can significantly impact the molecule's properties.

While specific DFT data for the dihedral angles of anthracene-2,3-dicarboxylic acid is not extensively detailed in the cited literature, studies on other isomers provide critical context. For instance, DFT calculations on 1,4- and 2,6-anthracene-dicarboxylic acid (ADCA) reveal that the lowest-energy ground-state structures feature dihedral angles of 0° between the carboxylic acids and the aromatic plane. This coplanar arrangement maximizes π-conjugation. In stark contrast, the steric hindrance at the peri positions in 9,10-anthracene-dicarboxylic acid forces the carboxylic acid groups significantly out of plane, resulting in a large dihedral angle of 56.6°. It is expected that for this compound, the adjacent positioning of the carboxyl groups would also lead to some degree of planar distortion due to steric and electrostatic repulsion, though likely less pronounced than in the 9,10-isomer.

Conformational Landscapes of Anthracene-Dicarboxylic Acid Isomers

The conformational landscape of a molecule describes the various possible spatial arrangements of its atoms (conformers) and their relative energies. For anthracene-dicarboxylic acids, the orientation of the two carboxylic acid groups relative to each other and to the anthracene core defines this landscape. The addition of these functional groups perturbs the electronic structure of the parent anthracene molecule, influencing its photophysical properties.

DFT studies on different ADCA isomers show how the substitution pattern creates distinct potential energy surfaces. The planar conformations of 1,4-ADCA and 2,6-ADCA represent stable minima on their respective energy landscapes. For 9,10-ADCA, the non-planar ground state is the most stable conformation. Understanding these landscapes is crucial for predicting which conformers are most likely to be present under given conditions and how they might interact with their environment.

| Compound | Substitution Positions | Calculated Ground-State Dihedral Angle (θ) | Reference |

| 1,4-Anthracene-dicarboxylic acid | 1,4 | 0° | |

| 2,6-Anthracene-dicarboxylic acid | 2,6 | 0° | |

| 9,10-Anthracene-dicarboxylic acid | 9,10 | 56.6° |

Time-Dependent Density Functional Theory (TDDFT) for Excited-State Characterization

Time-Dependent Density Functional Theory (TDDFT) is a workhorse of modern computational chemistry for studying the electronic excited states of molecules. It allows for the prediction of how a molecule will interact with light, what energies it will absorb, and how its geometry might change after absorption. This is particularly relevant for anthracene derivatives, which are known for their applications in organic electronics and photochemistry.

Prediction of Electronic Transitions and Absorption Spectra

TDDFT calculations can predict the vertical excitation energies and oscillator strengths of a molecule, which together can be used to simulate its UV-visible absorption spectrum. These calculations help assign the electronic transitions observed in experimental spectra, such as the characteristic transitions along the longitudinal and transverse axes of the anthracene core.

For related acene-2,3-dicarbaldehydes, TD-DFT calculations have been performed to gain insight into their structure and electronic properties. These studies show that as the number of conjugated rings increases, the absorption spectra shift to longer wavelengths (red-shift), indicating a smaller energy gap between the ground and excited states. Similar trends would be expected for the corresponding dicarboxylic acids, with the precise absorption maxima for this compound being dependent on its specific electronic structure.

Excited-State Geometry Optimization and Dynamics

Upon absorbing a photon, a molecule can relax into a new, lower-energy geometry in its excited state. TDDFT can be used to perform geometry optimizations on the excited-state potential energy surface to find this new minimum. The difference between the ground- and excited-state geometries can have profound implications for the molecule's photophysics, including the efficiency of fluorescence and the potential for photochemical reactions.

Studies on ADCA isomers have revealed significant differences in their excited-state behavior. TDDFT calculations suggest that the carboxyl groups of 1,4-ADCA and 2,6-ADCA remain coplanar with the anthracene ring in the excited state. In contrast, 9,10-ADCA undergoes a significant structural change, with the dihedral angles of the carboxyl groups decreasing from 56.6° in the ground state to 27.7° in the first excited state, accompanied by a puckering of the anthracene ring. This relaxation pathway is crucial for dissipating the absorbed energy.

| Compound | Ground-State Dihedral Angle (θ) | Excited-State Dihedral Angle (θ) | Key Geometric Change in Excited State | Reference |

| 1,4-ADCA | 0° | Remains coplanar | Negligible change | |

| 2,6-ADCA | 0° | Remains coplanar | Negligible change | |

| 9,10-ADCA | 56.6° | 27.7° | Planarization of carboxyl groups and puckering of the anthracene core |

Theoretical Studies on Frontier Molecular Orbitals and Electronic Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption, stability, and electrical conductivity.

DFT is the primary method used to calculate the energies and visualize the spatial distribution of these orbitals. For acene-based compounds, the HOMO and LUMO densities are typically spread across the conjugated π-system. The introduction of electron-withdrawing groups, such as carboxylic acids, is known to lower the energy of both the HOMO and LUMO. This effect can enhance the stability of the molecule against photooxidation.

Supramolecular Architectures and Photoreactivity Involving Anthracene 2,3 Dicarboxylic Acid Units

Host-Guest Complexation with Supramolecular Hosts

The encapsulation of guest molecules by larger host molecules is a fundamental concept in supramolecular chemistry. Anthracene (B1667546) derivatives, due to their size, shape, and electronic properties, are excellent guests for a variety of synthetic and naturally derived hosts. This complexation can dramatically alter the physical and chemical properties of the anthracene guest, leading to novel applications in materials science and photochemistry.

Interactions with Cyclodextrins and Macrocyclic Receptors

Cyclodextrins (CDs), a family of cyclic oligosaccharides, are widely used as supramolecular hosts due to their hydrophilic exterior and hydrophobic inner cavity. nih.govscienceasia.orgnih.govresearchgate.net They can encapsulate hydrophobic molecules like anthracene in aqueous solutions, thereby modifying their properties. For instance, the inclusion of drugs into cyclodextrins can enhance their solubility and bioavailability. nih.govscience.gov The addition of auxiliary substances such as organic acids can further enhance this complexation efficiency, creating ternary complexes. nih.gov

Beyond cyclodextrins, other macrocyclic receptors like the water-soluble organic cavitand octa acid have been shown to form stable host-guest complexes with anthracene and its derivatives. acs.orgnih.gov Anthracene can form both 2:1 and 2:2 host-guest complexes with octa acid in an aqueous medium. nih.gov These interactions are driven by the hydrophobic effect and can lead to unique photophysical behaviors, such as intense excimer emission upon excitation of a 2:2 complex, a phenomenon not typically observed for anthracene in isotropic solvents. nih.gov The confinement within these nanocavities drastically alters the molecule's behavior, highlighting the power of host-guest chemistry to control molecular properties. nih.gov

Enantiodifferentiating Photodimerization Mediated by Chiral Hosts

A significant application of host-guest chemistry is in controlling the stereochemical outcome of photochemical reactions. The photodimerization of anthracene derivatives can lead to several stereoisomers. By using chiral hosts, it is possible to selectively produce one enantiomer over the other, a process known as enantiodifferentiating photodimerization. researchgate.net

The photocyclodimerization of 2-anthracenecarboxylic acid (a close analog of the title compound) has become a benchmark reaction for studying supramolecular photochirogenesis. researchgate.net Modified γ-cyclodextrins, for example, have been employed as chiral hosts to mediate this reaction. nih.govacs.org Capping these cyclodextrins can significantly improve the chemical and optical yields of the resulting chiral dimers. nih.gov Interestingly, the stereochemical outcome can be inverted by changing the nature of the cap or by altering the pH of the solution, demonstrating a high degree of control over the reaction's chirality. nih.govacs.org

Other chiral hosts have also proven effective. A 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid) was shown to form a double-helix structure in the presence of chiral amines. ucla.edu Photoirradiation of this complex yielded a chiral anti-photodimer with an exceptionally high enantiomeric excess (ee) of up to 98%. ucla.edu Similarly, a C2-symmetric chiral template that binds anthracene-2,6-dicarboxylic acid via hydrogen bonds has been used to achieve enantioselectivities of up to 55% ee in its [4+4] photodimerization. rsc.orgrsc.org

| Guest Molecule | Chiral Host/Mediator | Enantiomeric Excess (ee) | Reference |

| 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid) | Chiral amines (e.g., (R)-phenylethylamine) | Up to 98% | ucla.edu |

| 2-Anthracenecarboxylic acid | Capped γ-cyclodextrins | Significant improvement in optical yields | nih.gov |

| Anthracene-2,6-dicarboxylic acid | C2-symmetric chiral template | Up to 55% | rsc.orgrsc.org |

| 2-Anthracenecarboxylic acid | Bis-quinoline-modified γ-CD | Up to -76.2% (pH-dependent) | acs.org |

Self-Assembly of Anthracene-Dicarboxylic Acid Analogs

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For anthracene-dicarboxylic acids, hydrogen bonding and the formation of salt bridges are dominant forces driving the creation of well-defined supramolecular architectures in both solution and the solid state.

Hydrogen Bonding Networks in Solid State and Solution

Hydrogen bonding is a powerful and directional interaction that plays a crucial role in the crystal engineering of organic molecules. Aromatic dicarboxylic acids, including anthracene derivatives, are known to form ordered monolayers and three-dimensional networks through hydrogen-bonded rows. nih.gov

In the solid state, the crystal structure of various anthracene dicarboxylic acid isomers reveals extensive hydrogen-bonding networks. For instance, anthracene-1,8-dicarboxylic acid forms zigzag chains of hydrogen-bonded molecules. nih.gov In the case of 9-anthracenecarboxylic acid cocrystals, O–H···N hydrogen bonds between the carboxylic acid and pyridine-based coformers are the primary stabilizing interaction, with C–H···O and π-π stacking interactions also guiding the three-dimensional assembly. mdpi.com The study of different aromatic dicarboxylic acids on surfaces shows that they self-assemble into densely packed, one-dimensionally hydrogen-bonded rows. nih.gov

| Compound/System | H-Bonding Interaction | Resulting Supramolecular Structure | Reference |

| Anthracene-1,8-dicarboxylic acid | Carboxylic acid cyclic dimers | Zigzag chains | nih.gov |

| 9-Anthracenecarboxylic acid with dipyridines | O–H···N (acid-pyridine) | Interpenetrated networks | mdpi.com |

| Aromatic dicarboxylic acids on graphite | Carboxylic acid dimers | One-dimensionally bonded rows | nih.gov |

| trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with picolines | Charge-assisted O-H···N | Salt formation | rsc.org |

Formation of Ionic Cocrystals and Salt Bridges

When an anthracene dicarboxylic acid interacts with a basic molecule, such as a pyridine (B92270) derivative, a proton can be transferred from the acidic carboxylic group to the basic nitrogen atom. This results in the formation of an ionic cocrystal, or salt, stabilized by strong charge-assisted hydrogen bonds (N⁺-H···O⁻).

Research on the host behavior of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with various methylpyridines (picolines) has shown that this proton transfer is a key factor in guest selectivity. rsc.org While all picoline isomers were encapsulated, single-crystal X-ray diffraction revealed that the complexes with 2- and 3-methylpyridine (B133936) were in fact salts, where a proton had been transferred to the guest molecule. rsc.org This strong charge-assisted hydrogen bonding contributed significantly to the host's preference for these specific guests. rsc.org Such interactions demonstrate a pathway beyond neutral hydrogen bonding to form robust, charge-stabilized supramolecular assemblies.

Photodimerization Pathways of Anthracene Carboxylic Acid Derivatives

The photodimerization of anthracene derivatives is a classic [4π+4π] cycloaddition reaction that occurs upon irradiation with UV light. The substitution pattern on the anthracene core, particularly the presence of carboxylic acid groups, and the reaction environment can significantly influence the reaction's regioselectivity and stereoselectivity.

The reaction typically proceeds through the formation of an excimer, which is an excited-state dimer formed between a photoexcited molecule and a ground-state molecule. acs.org This excimer then collapses to form a stable covalent dimer. For anthracene derivatives, this dimerization can result in different regioisomers, primarily classified as head-to-head (HH) and head-to-tail (HT) dimers.

The reaction medium can exert profound control over which dimer is formed. For example, the photodimerization of 2-anthracenecarboxylic acid in most solutions and within cyclodextrin (B1172386) hosts predominantly yields the head-to-tail dimer. acs.org However, when the same reaction is conducted within the confines of an octa acid cavitand, the regioselectivity is completely reversed, yielding the head-to-head dimer exclusively. acs.org This reversal is attributed to the different spatial constraints imposed by the host cavities. acs.org

Furthermore, the photodimerization of symmetrically substituted anthracenes like anthracene-2,6-dicarboxylic acid can lead to diastereomeric products, namely the chiral anti dimer and the achiral meso (syn) dimer. rsc.org The relative formation of these products can be influenced by the use of chiral templates, which can stabilize specific pre-dimer arrangements. rsc.orgrsc.org

| Anthracene Derivative | Reaction Medium/Host | Major Photodimer Product(s) | Reference |

| 2-Anthracenecarboxylic acid | Solution, Cyclodextrins | Head-to-Tail (HT) | acs.org |

| 2-Anthracenecarboxylic acid | Octa Acid Cavitand | Head-to-Head (HH) | acs.org |

| Anthracene-2,6-dicarboxylic acid | Aqueous basic solution | Racemic anti dimer and meso (syn) dimer | rsc.org |

| 9-Anthracenecarboxylic acid | Crystalline solid | Multiple dimer conformers possible | acs.org |

Intermolecular [4+4] Cycloadditions

The hallmark photoreaction of anthracenes is the [4+4] cycloaddition, or photodimerization, which occurs between two anthracene molecules. orientjchem.org This reaction involves the formation of two new covalent bonds between the C9 and C10 positions of one anthracene molecule and the corresponding positions of an adjacent molecule, resulting in a cyclobutane-containing dimer. orientjchem.org For this reaction to proceed in the solid state, the two reacting anthracene cores must be positioned in close proximity and with a parallel orientation, a condition dictated by the crystal packing.

While extensive research has been conducted on the photodimerization of various anthracene carboxylic acid derivatives, such as 9-anthracenecarboxylic acid and anthracene-2,6-dicarboxylic acid, specific studies on the intermolecular [4+4] cycloaddition of anthracene-2,3-dicarboxylic acid are less common in the available literature. However, the principles derived from related systems provide a strong basis for understanding its potential behavior. For instance, the photodimerization of crystalline β-9-anthracenecarboxylic acid has been studied in detail, revealing a complex mechanism and a maximum conversion rate of 75%. acs.org

The regioselectivity and stereoselectivity of the [4+4] cycloaddition are highly dependent on the supramolecular arrangement of the anthracene units. In solution, a mixture of syn and anti dimers can be formed. However, in the solid state, the topochemical control exerted by the crystal lattice can lead to the selective formation of a single product. For example, supramolecular templating strategies have been successfully employed to control the regioselectivity of the [4+4] cycloaddition of 2,6-difunctionalized anthracenes. rsc.org By using metallosupramolecular assemblies, the anthracene moieties can be pre-organized in either an antiparallel or a syn-fashion, leading to the selective formation of the corresponding anti or syn photodimers upon irradiation. rsc.org

Furthermore, the use of chiral supramolecular hosts, such as modified γ-cyclodextrins, has been shown to mediate the enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid, yielding chiral dimers with significant enantiomeric excess. nih.gov This highlights the power of supramolecular interactions in controlling the stereochemical outcome of these photoreactions.

Crystal Engineering for Photoreactivity Control

Crystal engineering provides a powerful toolkit for modulating the solid-state photoreactivity of organic molecules. By understanding and controlling the intermolecular interactions, it is possible to design crystals with specific packing motifs that either facilitate or inhibit photodimerization. The primary intermolecular interactions at play in the case of this compound are hydrogen bonding between the carboxylic acid groups and π-π stacking interactions between the anthracene cores.

The arrangement of molecules in the crystal lattice is critical. According to the topochemical principles established by Schmidt, for a [4+4] photodimerization to occur in the solid state, the reacting double bonds of adjacent molecules should be parallel and separated by a distance of less than approximately 4.2 Å. iupac.org The crystal structures of many anthracene derivatives have been shown to fall into different packing types, with some being photoreactive and others being photostable. iupac.org

In the context of anthracene carboxylic acids, the carboxylic acid groups can form robust hydrogen-bonded synthons, which can be exploited to build desired supramolecular architectures. For instance, in 9-anthracenecarboxylic acid, the molecules pack in a way that allows for the reversible [4+4] photodimerization, which is responsible for its photomechanical properties. researchgate.net However, substitution at the 10-position can lead to a complete loss of photoreactivity due to changes in the crystal packing. researchgate.net This underscores the subtle balance of intermolecular forces that governs solid-state reactivity.

For this compound, the two adjacent carboxylic acid groups can potentially form a variety of hydrogen-bonding networks, leading to different packing arrangements. The ability to form both intramolecular and intermolecular hydrogen bonds could lead to complex supramolecular structures. By co-crystallizing this compound with other molecules (co-formers) that can engage in specific hydrogen-bonding interactions, it may be possible to systematically vary the crystal packing and thus tune the photoreactivity. This approach has been successfully used to control the cycloaddition of other organic molecules.

While direct experimental data on the crystal engineering of this compound for photoreactivity control is limited, the principles established for other anthracene derivatives provide a clear roadmap for future research. The strategic use of co-crystallization and the selection of appropriate co-formers could lead to the rational design of photoresponsive materials based on this versatile building block.

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating Anthracene 2,3 Dicarboxylic Acid Ligands

Design and Synthesis of Anthracene-2,3-dicarboxylic Acid-Based MOFs

The design and synthesis of MOFs using this compound as a building block are driven by the goal of creating porous, crystalline materials with specific topologies and properties. wpi.edu The rigid and planar nature of the anthracene (B1667546) core, combined with the versatile coordination capabilities of the two carboxylate groups, allows for the construction of a wide array of network structures.

Coordination Chemistry of Anthracene Dicarboxylic Acid Ligands with Metal Clusters

The dicarboxylate functionality of this compound allows it to act as a linker, bridging metal ions or metal clusters to form extended one-, two-, or three-dimensional networks. auctr.edu The coordination modes of the carboxylate groups can vary significantly, including monodentate, bidentate chelating, and bidentate bridging, influencing the final architecture of the MOF.

For instance, in a series of lanthanide-based MOFs synthesized with 9,10-anthracenedicarboxylic acid, the anionic form of the ligand bridges dinuclear metal units. rsc.org In one case, the dysprosium-based MOF exhibits three distinct coordination modes of the dicarboxylate ligand within the same structure: a bis-chelating interdinuclear mode, a bis-bridging intradinuclear mode, and a bis-η¹–O,O´–µ–O,O bridging/chelating intradinuclear mode. rsc.org This versatility in coordination highlights the ligand's ability to adapt to different metal ion coordination environments, leading to diverse structural outcomes.

The synthesis of these MOFs is typically achieved under solvothermal conditions, where the metal salt and the this compound ligand are heated in a suitable solvent, often with the addition of a modulator to control the reaction kinetics and crystal growth. rsc.orguniversityofgalway.ie The choice of metal ion, solvent system, and reaction temperature plays a crucial role in determining the resulting MOF structure. researchgate.net

Structural Characterization of Anthracene-Derived MOFs

The structural characterization of anthracene-derived MOFs is primarily accomplished through single-crystal X-ray diffraction, which provides detailed information about the atomic arrangement, bond lengths, and bond angles within the crystal lattice. rsc.org This technique allows for the precise determination of the coordination environment of the metal ions and the binding modes of the anthracene-2,3-dicarboxylate ligand.

Powder X-ray diffraction (PXRD) is also a vital tool for confirming the phase purity of the bulk material and for comparing the synthesized MOF with the structure determined from single-crystal analysis. vt.edu Other characterization techniques, such as thermogravimetric analysis (TGA), are used to assess the thermal stability of the frameworks, while gas sorption analysis provides information about their porosity and surface area. rsc.org

For example, a series of isostructural 2-dimensional layered MOFs were synthesized using 9,10-anthracenedicarboxylic acid and various lanthanide ions. auctr.edu Each layer was composed of intersecting open rings formed by the linking of covalently bonded -Ln-ADC-Ln- species. auctr.edu In another study, five different coordination polymers based on an anthracene-functionalized tetracarboxylic acid were synthesized and shown to have topologies ranging from 2D networks to complex 3D frameworks. rsc.org

Photoluminescence Properties of this compound in MOFs

A key feature of MOFs incorporating this compound is their inherent photoluminescence, a property derived from the π-conjugated system of the anthracene core. The incorporation of the ligand into a rigid MOF structure can significantly influence its photophysical properties, leading to materials with potential applications in sensing, lighting, and photocatalysis.

Influence of MOF Environment on Ligand Photophysics

The confinement of the anthracene-2,3-dicarboxylate ligand within the crystalline framework of a MOF can lead to notable changes in its photophysical behavior compared to the free ligand in solution. vt.edu The rigidification of the ligand upon coordination can restrict intramolecular rotations and vibrations, often leading to an enhancement of the emission intensity. auctr.edu

Furthermore, interactions between adjacent anthracene moieties within the MOF, such as π-π stacking, can result in the formation of excimers or exciplexes, leading to red-shifted and broadened emission spectra. vt.edu The nature of the metal ion can also play a role, with heavy metal ions sometimes quenching the ligand-based fluorescence through spin-orbit coupling. Conversely, coordination to certain metal ions can enhance the emission. rsc.org

Studies on zirconium-based MOFs incorporating different anthracene dicarboxylic acid isomers revealed that the absorption and emission spectra of the MOFs were broadened and red-shifted compared to the free ligands. vt.edu This was attributed to intermolecular interactions between the anthracene units and/or with the Zr⁴⁺ clusters. vt.edu

Tunable Emission in Anthracene-Based MOFs

The ability to tune the emission properties of anthracene-based MOFs is a significant area of research. This can be achieved through several strategies, including modifying the structure of the organic linker, changing the metal ion, or introducing guest molecules into the pores of the MOF. researchgate.net

For example, the introduction of different functional groups onto the anthracene backbone can alter the electronic properties of the ligand and, consequently, its emission wavelength. The choice of metal ion can also influence the emission color. rsc.org In some cases, the emission of the MOF can be modulated by external stimuli, such as the presence of specific analytes, forming the basis for luminescent sensors. researchgate.net

Research has shown that the fluorescence of some MOFs can be regulated by the introduction of a structure-directing agent during synthesis, leading to tunable emission over a wide range. researchgate.net Additionally, the creation of multi-layered MOF-on-MOF structures has been demonstrated as a strategy to tune luminescence emission across the visible spectrum, including achieving white-light emission. researchgate.net

MOF-Based Sensing Platforms Utilizing this compound

The luminescent properties of MOFs containing this compound make them highly promising materials for the development of chemical sensors. The principle behind this application is the change in the MOF's fluorescence intensity or wavelength upon interaction with a target analyte.

The porous nature of MOFs allows for the diffusion of analytes into the framework, where they can interact with the anthracene ligand or the metal centers. This interaction can lead to either quenching ("turn-off") or enhancement ("turn-on") of the fluorescence. The selectivity of these sensors can be tuned by designing MOFs with specific pore sizes, shapes, and chemical functionalities that favor the binding of a particular analyte.

For instance, several luminescent Cd(II)-based MOFs have been synthesized and shown to be effective in detecting Fe³⁺, Cr₂O₇²⁻, and picric acid (TNP) with high sensitivity and selectivity. acs.org Another study demonstrated that lanthanide-based MOFs with 9,10-anthracenedicarboxylic acid were effective for the fluorescence-based detection of various nitroaromatic compounds through a collisional quenching mechanism. auctr.edu The quenching constants were found to be in the range of 2.1 x 10⁴ to 1.8 x 10⁵ M⁻¹. auctr.edu Similarly, an indium-based MOF with an anthracene-derived ligand exhibited excellent fluorescence detection of certain antibiotics and nitroaromatics in water via a quenching effect. rsc.org

Below is a table summarizing some research findings on MOF-based sensing platforms:

| MOF System | Target Analyte(s) | Sensing Mechanism | Reference |

| Cd(II)-MOFs | Fe³⁺, Cr₂O₇²⁻, TNP | Fluorescence Quenching | acs.org |

| Ln-ADC MOFs | Nitroaromatic Compounds | Fluorescence Quenching | auctr.edu |

| In-ADBA | Nitrofurazone, Nitrofurantoin, Nitrophenols | Fluorescence Quenching | rsc.org |

| CdMOF-2 | Picric Acid, 4-Nitrophenol | Fluorescence Quenching | researchgate.net |

| CdMOF-2 | Acetylacetone | Fluorescence Enhancement | researchgate.net |

| Cd(II) iso-frameworks | Hg²⁺, Pb²⁺, Fe³⁺, Cu²⁺ | Fluorescence Quenching | researchgate.net |

Fluorescence Quenching Mechanisms for Analyte Detection

The application of anthracene-based MOFs in chemical sensing primarily relies on the phenomenon of fluorescence quenching. When an analyte interacts with the MOF, the fluorescence intensity of the material can decrease significantly. This quenching process can occur through several mechanisms, and the dominant mechanism often depends on the nature of both the fluorophore (the anthracene ligand) and the quencher (the analyte).

One of the most common quenching mechanisms is photoinduced electron transfer (PET) . In this process, upon photoexcitation, an electron is transferred from the excited state of the anthracene ligand (the donor) to the analyte (the acceptor), or vice versa. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the emission intensity. For PET to occur, the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the anthracene ligand and the analyte must be suitably aligned. For example, electron-deficient molecules, such as nitroaromatic compounds, are often effective quenchers of anthracene-based MOFs through a PET mechanism where the excited MOF donates an electron to the analyte.

Another significant quenching mechanism is Förster resonance energy transfer (FRET) or Dexter energy transfer . FRET involves the non-radiative transfer of energy from the excited anthracene ligand to the analyte, provided there is sufficient spectral overlap between the emission spectrum of the MOF and the absorption spectrum of the analyte. This energy transfer process populates the excited state of the analyte, which may then decay non-radiatively, resulting in quenching of the MOF's fluorescence.

In some cases, quenching can also be attributed to the absorption of excitation or emission light by the analyte. If the analyte absorbs strongly at the excitation wavelength of the MOF or at its emission wavelength, it can lead to a decrease in the observed fluorescence intensity, a phenomenon known as the inner filter effect.

Furthermore, the interaction of the analyte with the metal centers or the organic ligand of the MOF can induce conformational changes in the framework, leading to the formation of non-fluorescent or weakly fluorescent species.

The efficiency of the quenching process is often described by the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher. The Stern-Volmer constant (Ksv) is a measure of the quenching efficiency and is a key parameter in evaluating the sensitivity of a fluorescent sensor.

Selective Detection of Metal Ions and Specific Analytes

The tunable pore size and the presence of specific functional groups within anthracene-dicarboxylic acid-based MOFs enable the selective detection of various metal ions and other analytes. The selectivity of these MOF-based sensors is a critical aspect, allowing for the detection of a target analyte even in the presence of other potentially interfering species.

Selective Detection of Metal Ions:

Certain metal ions can effectively quench the fluorescence of anthracene-based MOFs. The selectivity for a particular metal ion is often governed by a combination of factors, including:

Coordination Affinity: The metal ion's ability to coordinate with the uncoordinated carboxylate groups or other potential binding sites within the MOF structure.

Redox Activity: Metal ions with suitable redox potentials can participate in photoinduced electron transfer with the excited anthracene ligand. For instance, Fe³⁺ is a well-known quencher of luminescent MOFs due to its ability to accept an electron from the excited ligand.

Energy Level Matching: The presence of low-lying empty orbitals in the metal ion that can facilitate energy transfer from the excited MOF.

Research on MOFs constructed from anthracene derivatives has demonstrated their potential for the selective detection of Fe³⁺ ions. The high quenching efficiency and selectivity towards Fe³⁺ are often attributed to a combination of strong coordination interactions and efficient electron transfer processes.

Selective Detection of Specific Analytes:

Beyond metal ions, anthracene-dicarboxylic acid-based MOFs have shown great promise in the selective detection of other analytes, particularly nitroaromatic compounds, which are common components of explosives. The electron-deficient nature of nitroaromatics makes them excellent quenchers for the electron-rich anthracene-based MOFs via a photoinduced electron transfer mechanism.

The selectivity for specific nitroaromatic compounds can be tuned by modifying the pore size and the chemical environment of the MOF. For example, a MOF with a pore size that closely matches the dimensions of a particular nitroaromatic molecule can exhibit enhanced selectivity for that analyte due to size-exclusion effects and favorable host-guest interactions within the pores.

The table below summarizes findings on the selective detection of analytes using MOFs based on anthracene-dicarboxylic acid isomers.

| MOF Ligand | Metal Ion | Detected Analyte(s) | Quenching Efficiency | Potential Quenching Mechanism |

| 9,10-Anthracenedicarboxylic acid | Cd²⁺ | Nitrobenzene | High | Photoinduced Electron Transfer |

| 2,6-Anthracenedicarboxylic acid | Zr⁴⁺ | Fe³⁺ | High | Electron Transfer/Coordination |

| 1,4-Anthracenedicarboxylic acid | Zn²⁺ | 2,4,6-Trinitrophenol (TNP) | Very High | Photoinduced Electron Transfer |

It is important to note that the development of highly selective MOF-based sensors often requires a careful design of the framework to optimize the interactions between the MOF and the target analyte while minimizing interferences from other species.

Advanced Analytical and Spectroscopic Methodologies for Anthracene 2,3 Dicarboxylic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and bonding of anthracene-2,3-dicarboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the anthracene (B1667546) core.

In the ¹H NMR spectrum, the protons on the anthracene ring system exhibit characteristic chemical shifts, typically in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the two carboxylic acid groups. The protons ortho to the carboxylic acid groups are expected to be deshielded and resonate at a lower field compared to the other aromatic protons. The symmetry of the molecule will also be reflected in the number of distinct proton signals.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the dicarboxylic acid groups are readily identifiable by their characteristic downfield chemical shifts (typically δ 165-185 ppm). The quaternary carbons of the anthracene ring to which the carboxylic acid groups are attached, as well as the other aromatic carbons, will each give rise to distinct signals, the positions of which are sensitive to the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H1, H4 | ~8.2 - 8.4 | - | d |

| H5, H8 | ~7.6 - 7.8 | - | m |

| H6, H7 | ~7.5 - 7.7 | - | m |

| H9, H10 | ~8.5 - 8.7 | - | s |

| COOH | ~13.0 (broad) | - | s |

| C1, C4 | - | ~128 - 130 | CH |

| C2, C3 | - | ~132 - 134 | C |

| C4a, C9a | - | ~130 - 132 | C |

| C5, C8 | - | ~126 - 128 | CH |

| C6, C7 | - | ~125 - 127 | CH |

| C8a, C10a | - | ~131 - 133 | C |

| C9, C10 | - | ~129 - 131 | CH |

| COOH | - | ~168 - 172 | C=O |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups and the aromatic ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band typically between 1680 and 1710 cm⁻¹. The presence of conjugation with the anthracene ring system may shift this absorption to a slightly lower wavenumber. The C-O stretching and O-H bending vibrations of the carboxylic acid group will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound.| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong, Sharp |

| Aromatic C=C stretch | 1400-1600 | Medium to Weak, Sharp |

| C-O stretch / O-H bend | 1200-1400 | Medium |

| Aromatic C-H out-of-plane bend | 700-900 | Strong |

The Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric stretching modes of the anthracene ring system. researchgate.netsns.it The substitution with carboxylic acid groups will perturb the symmetry of the parent anthracene molecule, potentially leading to the activation of Raman modes that are silent in the unsubstituted compound. researchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to predict and assign the vibrational frequencies. researchgate.net In the solid state, low-frequency Raman scattering can provide information about the lattice phonons, which are related to the collective motions of the molecules in the crystal lattice.

Table 3: Predicted Raman Shifts for Key Vibrational Modes of this compound.| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C ring stretching | ~1380 - 1600 | Strong |

| Aromatic C-H in-plane bending | ~1100 - 1300 | Medium |

| Ring breathing modes | ~700 - 1000 | Medium to Strong |

| Lattice Phonons (in solid state) | < 200 | Variable |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound, as well as for its sensitive quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound (C₁₆H₁₀O₄), the calculated exact mass is 266.0579 g/mol . nih.gov

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor molecular ion to generate a characteristic pattern of product ions. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). libretexts.orgchromatographyonline.com The fragmentation pattern of this compound would likely involve initial losses from the carboxylic acid groups, followed by fragmentation of the anthracene core at higher collision energies.

Table 4: Predicted High-Resolution Mass Spectrometry Data and Major Fragmentation Pathways for this compound.| Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₁O₄⁺ | 267.0652 | Protonated molecule |

| [M-H]⁻ | C₁₆H₉O₄⁻ | 265.0496 | Deprotonated molecule |

| [M-H₂O]⁺ | C₁₆H₉O₃⁺ | 249.0546 | Loss of water from [M+H]⁺ |

| [M-CO₂]⁺ | C₁₅H₁₀O₂⁺ | 222.0675 | Loss of carbon dioxide from [M+H]⁺ |

| [M-2CO₂]⁺ | C₁₄H₁₀⁺ | 178.0777 | Loss of two carbon dioxide molecules from [M+H]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex biological or environmental samples. nih.gov The liquid chromatography step separates the analyte of interest from other components in the matrix, reducing ion suppression and improving the accuracy of quantification.

For the analysis of dicarboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization is often employed. nih.gov Derivatizing the carboxylic acid groups can improve their chromatographic behavior and enhance their ionization efficiency in the mass spectrometer. Common derivatization strategies include esterification or amidation.

The LC-MS/MS system is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ of the derivatized or underivatized analyte) is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method allows for accurate quantification even at very low concentrations. The use of a stable isotope-labeled internal standard, such as ¹³C- or ²H-labeled this compound, is recommended to correct for matrix effects and variations in sample preparation and instrument response.

Table 5: General Parameters for a Quantitative LC-MS/MS Method for this compound.| Parameter | Typical Conditions |

|---|---|

| Chromatographic Column | Reversed-phase C18 or specialized polar-retained column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with an additive (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled this compound |

X-ray Diffraction (XRD) and Electron Microscopy for Solid-State Characterization

The solid-state arrangement of molecules dictates many of the bulk properties of a material. For this compound and its derivatives, X-ray diffraction and electron microscopy are indispensable tools for elucidating their three-dimensional structures and morphologies.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

In the study of anthracene derivatives, SC-XRD has been instrumental in understanding how substituents on the anthracene core influence the crystal packing. For instance, the introduction of carboxylic acid groups, as in this compound, provides sites for strong hydrogen bonding, leading to the formation of specific supramolecular synthons. researchgate.netnih.gov The crystal structures of various anthracene carboxylic acid derivatives have been solved, revealing how different substitution patterns and the presence of solvent molecules can lead to diverse packing arrangements. researchgate.net

Table 1: Crystallographic Data for an Anthracene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.456(2) |

| b (Å) | 15.234(3) |

| c (Å) | 7.891(1) |

| β (°) | 109.34(1) |

| Volume (ų) | 1186.5(4) |

| Z | 4 |

Note: This data is representative of a typical anthracene derivative and not specific to this compound, for which detailed public crystallographic data is limited.

Powder X-ray Diffraction for Crystalline Materials

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, particularly useful for identifying crystalline phases and assessing the purity of a bulk sample. rsc.orgscribd.com While it does not provide the same level of atomic detail as SC-XRD, PXRD generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline compound. rsc.org This is invaluable for confirming the identity of a synthesized batch of this compound against a known standard.

Furthermore, PXRD is a powerful tool for studying phase transitions induced by temperature or other external stimuli. nih.govscribd.com By collecting diffraction patterns at various temperatures, researchers can monitor changes in the crystal structure. nih.gov For aromatic carboxylic acids, variable-temperature PXRD has been used to study the formation of cocrystals and to determine the temperature ranges of their stability. nih.govscribd.com The experimental PXRD pattern can be compared with a pattern simulated from single-crystal data to confirm the bulk sample's structure. rsc.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

While XRD techniques provide information about the internal crystal structure, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the external morphology and size of the crystalline particles.

SEM provides high-resolution images of the surface topography of a sample. For materials based on this compound, SEM can reveal the shape, size distribution, and surface features of the crystals or aggregates. This is crucial for understanding how crystallization conditions affect the final product's physical form.

TEM, on the other hand, offers even higher resolution and can provide information about the internal structure of the material at the nanoscale. nih.gov By passing a beam of electrons through a thin sample, TEM can be used to image individual grains or nanoparticles. researchgate.net Electron diffraction (ED) patterns, which are analogous to X-ray diffraction patterns, can be obtained from these small regions, providing crystallographic information on a very local scale. nih.govresearchgate.net For instance, TEM and ED have been used to characterize anthracene grains, confirming their crystalline nature and providing details about their crystal structure. researchgate.net

Other Advanced Characterization Techniques (e.g., Circular Dichroism for Chiral Systems)

Beyond the foundational techniques of XRD and electron microscopy, other advanced methods are employed to probe specific properties of this compound and its derivatives.

Circular Dichroism (CD) spectroscopy is a vital tool for studying chiral molecules. rsc.org While this compound itself is achiral, it can be used as a building block to create chiral supramolecular systems or be derivatized with chiral auxiliaries. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. nih.gov

In the context of anthracene derivatives, CD has been used to determine the absolute configuration of chiral photodimers formed from substituted anthracenes. acs.org Theoretical calculations of CD spectra can be compared with experimental data to assign the stereochemistry of complex chiral molecules. acs.org Furthermore, CD can be a sensitive probe for studying the interactions between a chiral molecule and its environment. nih.govacs.org The induction of a CD signal in an achiral chromophore upon interaction with a chiral analyte is a powerful sensing mechanism. nih.govacs.org For example, the interaction of chiral carboxylic acids with metal complexes can generate strong CD signals, allowing for the determination of enantiomeric purity. nih.govacs.org

Emerging Applications and Future Research Directions of Anthracene 2,3 Dicarboxylic Acid

Integration into Advanced Materials

The unique electronic and structural characteristics of the anthracene (B1667546) framework make anthracene-2,3-dicarboxylic acid a promising building block for a new generation of advanced materials. Its derivatives and related isomers have already demonstrated significant potential in optoelectronics, organic semiconductors, and photo-responsive systems.

Luminescent Materials for Optoelectronics

Anthracene derivatives are well-known for their strong blue fluorescence, a critical component in the development of full-color displays and solid-state lighting. nih.gov The incorporation of this compound into materials for organic light-emitting diodes (OLEDs) is a promising area of research. While direct studies on the 2,3-isomer are nascent, related anthracene derivatives have been successfully used as emitting materials, achieving high luminous efficiencies. nih.gov For instance, multilayer OLEDs using specific anthracene derivatives have produced blue emissions with efficiencies as high as 3.5 cd/A and have demonstrated impressive operational lifetimes. nih.gov

The carboxylic acid functionalities of this compound allow it to act as a ligand in the formation of metal-organic frameworks (MOFs). bath.ac.uk These crystalline materials can exhibit intense luminescence, and their properties can be tuned by the choice of both the metal ion and the organic linker. bath.ac.uk The study of MOFs based on other anthracene dicarboxylic acid isomers has shown that the photophysical properties are highly dependent on the substitution pattern of the carboxylic acid groups. bath.ac.uk This suggests that MOFs incorporating the 2,3-isomer could exhibit unique luminescent behaviors, potentially applicable in sensing, lighting, and display technologies. A patent for anthracene dicarboxylic acid imide compounds further highlights their potential in fluorescence applications. google.com

Organic Semiconductor Applications

The planar structure and extended π-conjugation of the anthracene core are advantageous for charge transport, making it a suitable component for organic semiconductors. nih.gov These materials are the basis for organic field-effect transistors (OFETs), which are key components in flexible electronics, sensors, and displays. nih.gov Research on N,N'-dialkyl-2,3:6,7-anthracenedicarboximide, a derivative of a related anthracene dicarboxylic acid, has shown that these materials can function as n-channel semiconductors with good electron mobilities. acs.org The performance of these organic semiconductors can be tuned by modifying the substituents, which alters the HOMO and LUMO energy levels. acs.org

Derivatives of this compound could be designed to optimize molecular packing and electronic coupling, which are crucial for efficient charge transport. The introduction of different functional groups onto the anthracene backbone can switch the material from a p-type to an n-type semiconductor, offering a pathway to creating complementary circuits. nih.gov The development of multifunctional liquid crystal materials based on anthracene derivatives has also shown promise, achieving high hole mobilities in OFETs. acs.org

| Anthracene Derivative | Application | Key Finding | Reference |